methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate
Description
Methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a synthetic acrylate derivative characterized by:
- Sulfonyl group: Attached to a 2,5-difluorophenyl ring, enhancing electron-withdrawing properties and influencing reactivity.
- (2Z)-configuration: The stereochemistry at the α,β-unsaturated ester affects molecular geometry and reactivity in cycloaddition or polymerization reactions.
- Acrylate ester backbone: Provides a reactive site for nucleophilic attack or radical polymerization.
This compound is hypothesized to exhibit unique physicochemical properties due to the synergistic effects of fluorine substitution, sulfonyl groups, and the dimethylamino moiety. Potential applications include pharmaceuticals (e.g., kinase inhibitors) or specialty polymers requiring tailored electronic and steric profiles.
Properties
IUPAC Name |
methyl (Z)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTCLYQFKUPRBR-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate is characterized by the following structural features:
- Molecular Formula : C12H14F2N2O3S
- Molecular Weight : 302.31 g/mol
- IUPAC Name : this compound
This compound features a sulfonyl group attached to a difluorophenyl moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with target enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The dimethylamino group may influence various signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential antimicrobial properties.
Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Anti-inflammatory Agents : It may be effective in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by modulating specific signaling pathways.
- Antimicrobial Effects : Its structural similarity to known antimicrobial agents raises the possibility of effectiveness against resistant strains.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency.
Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 25 -
Animal Models :
- In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
-
Mechanistic Studies :
- Flow cytometry analysis revealed that the compound induces apoptosis in treated cells via the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Target Compound
- Substituents: 2,5-Difluorophenyl sulfonyl, dimethylamino, methyl ester.
- Molecular weight: ~327.3 g/mol (estimated).
- Key interactions: Sulfonyl group (polar, electron-withdrawing), fluorine atoms (lipophilic, electronegative), dimethylamino (basic, nucleophilic).
Analog 1: Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Substituents: Tetrahydrofurfuryl alkoxy group.
- Molecular weight: 156.18 g/mol .
- Key differences: Lacks sulfonyl and dimethylamino groups; metabolizes to tetrahydrofurfuryl alcohol, suggesting divergent bioavailability and toxicity profiles .
Analog 2: Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Acrylate
- Substituents: Thioxo-oxadiazolyl, diphenyl groups.
- Molecular weight: ~381.4 g/mol (calculated).
- Key differences: Thioxo group participates in hydrogen bonding; diphenyl groups increase steric bulk and lipophilicity compared to the target’s fluorinated aryl group .
Analog 3: Fluorinated Acrylate Polymers (e.g., 2-[Methyl[(Perfluoro-C3-8-Alkyl)Sulfonyl]Amino]Ethyl Acrylate)
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Sulfonylation : React 2,5-difluorobenzenesulfonyl chloride with a dimethylamino acrylate precursor under basic conditions (e.g., using triethylamine in anhydrous DMF).
Stereochemical Control : Maintain the (Z)-configuration by optimizing reaction temperature (e.g., 0–5°C) and solvent polarity to favor kinetic control.
Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and employing inert atmospheres to prevent hydrolysis .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
Methodological Answer:
- FT-IR : Identify key functional groups, such as the sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and acrylate carbonyl (C=O stretch at ~1700 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and assess electronic environments. For example, the dimethylamino group’s protons typically resonate at δ 2.8–3.2 ppm, while the sulfonyl aromatic protons show splitting due to fluorine coupling .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, ensuring purity and structural integrity.
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic effects of the sulfonyl and dimethylamino groups on reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with analogs lacking the sulfonyl group to quantify its electron-withdrawing effects.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in catalytic systems. Software like Gaussian or ORCA can model transition states for reaction mechanism validation .
Q. How can researchers investigate the compound’s degradation pathways under varying pH and thermal conditions?
Methodological Answer:
- Stability Studies : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC-MS at timed intervals.
- Intermediate Identification : Use tandem MS to characterize degradation products. For example, acidic conditions may hydrolyze the acrylate ester, while basic conditions could cleave the sulfonyl group .
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives and activation energies for degradation pathways.
Q. What strategies are effective for evaluating the compound’s potential as a monomer in fluorinated polymer synthesis?
Methodological Answer:
- Polymerization Screening : Test free-radical initiation (e.g., AIBN in THF at 70°C) and monitor conversion via ¹H NMR. Compare with non-fluorinated acrylates to assess reactivity ratios.
- Thermal Analysis : Use DSC and TGA to determine glass transition temperatures (Tg) and thermal stability. Fluorinated sulfonyl groups typically enhance thermal resistance .
- Surface Properties : Measure contact angles to evaluate hydrophobicity, which is critical for applications in coatings or membranes.
Q. How can contradictions in reported spectroscopic data for similar sulfonyl acrylates be resolved?
Methodological Answer:
- Comparative Analysis : Compile literature data for structurally related compounds (e.g., fluorinated acrylates) and identify trends in chemical shifts or absorption bands.
- Experimental Reproducibility : Validate conflicting results by repeating experiments under standardized conditions (e.g., solvent, concentration). Use deuterated solvents for NMR to eliminate solvent effects .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) and solving the crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
